2-(2-Furylmethylene)heptan-1-al
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Overview
Description
2-(2-Furylmethylene)heptan-1-al is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol It is characterized by the presence of a furan ring attached to a heptanal chain through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furylmethylene)heptan-1-al typically involves the condensation of furfural with heptanal under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the furan ring and the heptanal chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furylmethylene)heptan-1-al undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted furans.
Scientific Research Applications
2-(2-Furylmethylene)heptan-1-al has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-(2-Furylmethylene)heptan-1-al involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Furanylmethylene)heptanal
- 2-Furanacrolein, α-pentyl-
- 2-Furanacrolein, α-amyl-
- 2-(Furan-2-ylmethylidene)heptanal
Uniqueness
2-(2-Furylmethylene)heptan-1-al is unique due to its specific structure, which combines a furan ring with a heptanal chain. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds .
Properties
CAS No. |
1608084-15-6 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(2E)-2-(furan-2-ylmethylidene)heptanal |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-6-11(10-13)9-12-7-5-8-14-12/h5,7-10H,2-4,6H2,1H3/b11-9+ |
InChI Key |
VYGHECBPCQNYIS-PKNBQFBNSA-N |
Isomeric SMILES |
CCCCC/C(=C\C1=CC=CO1)/C=O |
Canonical SMILES |
CCCCCC(=CC1=CC=CO1)C=O |
Origin of Product |
United States |
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